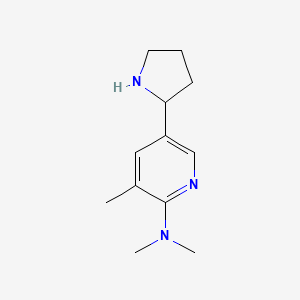

N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine

Description

N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine ring and multiple methyl groups

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N,N,3-trimethyl-5-pyrrolidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C12H19N3/c1-9-7-10(11-5-4-6-13-11)8-14-12(9)15(2)3/h7-8,11,13H,4-6H2,1-3H3 |

InChI Key |

LPNLTCJKWYWBOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).

Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The compound features a pyridine ring substituted with a pyrrolidine moiety and three methyl groups, contributing to its unique chemical reactivity and biological interactions.

1.1. Neuropharmacology

Research indicates that compounds similar to this compound can act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Studies have shown that modifications in the side chains of such compounds can enhance their binding affinity to nNOS, potentially leading to new therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease .

1.2. Antidepressant Activity

Pyridine derivatives have been explored as potential antidepressants due to their interaction with neurotransmitter systems. The structural features of this compound may allow it to modulate serotonin and norepinephrine levels in the brain, providing a basis for further investigation into its antidepressant properties.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring followed by the introduction of the pyridine structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

3.1. Enzyme Inhibition Studies

The compound has shown potential as an enzyme inhibitor in various biochemical assays. For instance, its ability to inhibit specific enzymes involved in metabolic pathways could be beneficial for developing treatments for metabolic disorders .

3.2. Interaction with Biological Targets

Studies on similar compounds suggest that this compound may interact with various biological targets, leading to modulation of cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their medicinal properties.

Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are widely used in medicinal chemistry due to their biological activity.

Uniqueness: N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a pyrrolidine ring and multiple methyl groups makes it a versatile compound for various applications.

Biological Activity

N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine, also known by its CAS number 1341915-79-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a pyrrolidine moiety and three methyl groups attached to the nitrogen atom at position N. This structural configuration enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

| Property | Details |

|---|---|

| CAS Number | 1341915-79-4 |

| Molecular Formula | C12H18N3 |

| Molecular Weight | 206.29 g/mol |

| Structural Features | Pyridine ring, pyrrolidine group |

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities that may be relevant for pharmaceutical development:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disease therapies. Studies suggest that the compound's binding affinity to nNOS can be influenced by the size and rigidity of its side chains, impacting its efficacy as a therapeutic agent .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.

- Cholinesterase Inhibition : The compound's structure suggests potential for cholinesterase inhibition, which is relevant in the treatment of Alzheimer’s disease. Compounds with similar piperidine structures have been shown to effectively inhibit cholinesterase enzymes, thereby enhancing acetylcholine levels in the brain .

Case Study 1: Neuronal Nitric Oxide Synthase Inhibition

In a study focusing on selective nNOS inhibitors, this compound was evaluated for its binding efficiency. The findings revealed that modifications in the side chain could significantly alter the binding orientation and potency of the compound .

Case Study 2: Anticancer Activity

A recent investigation into pyridine derivatives reported that compounds similar to this compound exhibited significant antiproliferative effects against human colon carcinoma cells (HCT116) with IC50 values around 2.30 μM . This highlights the potential application of this compound in cancer therapeutics.

Case Study 3: Cholinesterase Inhibition

Research on piperidine derivatives indicated that compounds with cationic nitrogen atoms showed promising cholinesterase inhibition properties. This compound's structural attributes suggest it could similarly exhibit these properties, making it a candidate for further exploration in Alzheimer's treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.